molecular formula C18H14Cl4N2S2 B2958680 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide CAS No. 318234-37-6

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide

Cat. No.: B2958680
CAS No.: 318234-37-6
M. Wt: 464.24
InChI Key: PBYUOIIPNQGIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide is a pyrazole-based derivative with multiple halogenated aromatic and sulfide substituents. Its structure consists of:

  • A 1-methyl-1H-pyrazole core substituted with chlorine at position 3.
  • A (4-chlorophenyl)sulfanyl methyl group at position 2.
  • A methyl-sulfide linkage at position 4, connected to a 2,3-dichlorophenyl group.

Properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2S2/c1-24-18(22)13(9-26-16-4-2-3-14(20)17(16)21)15(23-24)10-25-12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYUOIIPNQGIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide is a complex pyrazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple chlorine and sulfur substituents, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C18H15Cl3N2S2
  • Molecular Weight : 429.81 g/mol
  • CAS Number : 318234-29-6

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties, particularly against various cancer cell lines. The compound in focus has been linked to the inhibition of key oncogenic pathways:

  • Mechanism of Action : It is believed that the compound inhibits critical kinases involved in tumor progression, such as BRAF(V600E) and EGFR. These targets are crucial in various cancers, including melanoma and lung cancer .
  • Case Studies :
    • In vitro studies demonstrated that similar pyrazole derivatives effectively reduced cell viability in BRAF-mutant melanoma cells, suggesting a promising therapeutic avenue for targeted cancer therapies .
    • A study on related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable and aligns with findings from other pyrazole derivatives:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses. This mechanism could offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Research Findings :
    • Laboratory studies have shown that pyrazole derivatives can significantly reduce inflammation markers in animal models of arthritis .
    • The compound's structural features may enhance its ability to cross cellular membranes, allowing for effective modulation of inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented, with implications for treating bacterial infections:

  • Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .
  • Case Studies :
    • In vitro tests indicated that similar compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
    • A specific study highlighted the efficacy of a related pyrazole derivative against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent .

Data Summary Table

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of COX-2 and cytokines
AntimicrobialEffective against Gram-positive/negative bacteria

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of halogenated pyrazole sulfides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
Target Compound C₁₇H₁₂Cl₄N₂S₂ 458.27 g/mol 5-Cl, 3-[(4-ClC₆H₄)SCH₂], 4-[SCH₂(2,3-Cl₂C₆H₃)] Not Provided -
5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole C₁₇H₁₃Cl₃N₂S 397.72 g/mol 5-Cl, 4-[(2,4-Cl₂C₆H₃)SCH₂], 3-phenyl 318248-41-8
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate C₂₄H₁₈Cl₂N₂O₂S 469.38 g/mol 5-[(4-ClC₆H₄)S], 4-[OCO(4-ClC₆H₄)CH₂] 318248-32-7
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate C₁₈H₁₄ClN₃O₃S 387.84 g/mol 5-[(4-ClC₆H₄)S], 4-[CH=N-OH], 3-COOCH₃ 318237-99-9

Key Observations:

Substituent Position Variability : The target compound’s 2,3-dichlorophenyl sulfide group at position 4 distinguishes it from analogs like , which has a 2,4-dichlorophenyl group. This alters steric and electronic properties.

Functional Group Diversity : Compared to the ester-containing analog in , the target compound’s sulfide linkage may enhance metabolic stability but reduce polarity.

Physicochemical and Crystallographic Properties

  • Lipophilicity : The target compound’s higher chlorine content (4 Cl atoms vs. 3 in ) increases logP, suggesting greater membrane permeability but lower solubility .
  • Crystallography : Analogous compounds (e.g., ) were resolved via single-crystal X-ray diffraction using SHELX software, highlighting planar pyrazole cores and bond angles consistent with aromatic systems .

Q & A

Q. What are the established synthetic routes for this compound, and how is its molecular structure confirmed?

The compound is synthesized via multi-step reactions involving sulfanyl coupling and pyrazole ring functionalization. A typical approach includes:

  • Step 1 : Chlorination of precursor pyrazole derivatives.
  • Step 2 : Thioether bond formation using (4-chlorophenyl)sulfanyl groups.
  • Step 3 : Final coupling with 2,3-dichlorophenyl sulfide via nucleophilic substitution. Structural confirmation employs single-crystal X-ray diffraction (bond lengths: C–S ≈ 1.78–1.82 Å; Cl–C ≈ 1.74 Å) and spectroscopic methods (¹H/¹³C NMR, IR). For example, X-ray data from related pyrazole-sulfide analogs show torsional angles of 5.4–175.3° between aromatic rings, indicating steric effects .

Q. Which analytical techniques are critical for verifying purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected vs. observed mass error < 2 ppm).
  • HPLC-DAD/UV : Detects impurities (>99% purity threshold).
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C). Contradictions in NMR data (e.g., unexpected splitting) may arise from tautomerism or solvent effects, necessitating controlled humidity during analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental fate and ecological risks?

Follow frameworks like Project INCHEMBIOL :

  • Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis).
  • Phase 2 (Field) : Deploy randomized block designs with split plots to study soil adsorption/leaching. Monitor metabolite formation (e.g., sulfoxides via oxidation) .
  • Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna EC₅₀).

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Case 1 : Discrepancies in X-ray bond lengths (e.g., C–S vs. C–O) may indicate mixed crystals. Use PXRD to confirm phase purity .
  • Case 2 : Unassigned NMR peaks could stem from rotamers. Apply variable-temperature NMR (−40°C to 25°C) to slow conformational exchange .
  • Case 3 : Disagreement between theoretical and experimental IR frequencies suggests hydrogen bonding. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model intermolecular interactions .

Q. What reaction pathways dominate under varying conditions, and how are intermediates characterized?

The compound undergoes:

  • Oxidation : Forms sulfoxides/sulfones using H₂O₂ or m-CPBA (confirmed by HRMS and ³³S NMR) .
  • Nucleophilic substitution : Reacts with amines/thiols at the dichlorophenyl site (monitored via TLC/LC-MS).
  • Photodegradation : UV irradiation generates chlorinated byproducts (e.g., 3,4-dichlorophenol), identified by GC-ECD .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques Evidence Source
Synthetic YieldReaction time, catalyst (e.g., Pd/C)GC-FID, gravimetric analysis
Structural ElucidationDihedral angles, hydrogen bondingSC-XRD, DFT optimization
Environmental PersistenceHalf-life (t₁/₂) in water/soilOECD 307/308 guidelines, LC-MS/MS
Metabolic PathwaysCYP450 enzyme inhibition assaysMicrosomal incubation, UPLC-QTOF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.